molecular formula C16H12N2O5S B5187150 N-(4-hydroxy-1-naphthyl)-3-nitrobenzenesulfonamide CAS No. 64920-20-3

N-(4-hydroxy-1-naphthyl)-3-nitrobenzenesulfonamide

Cat. No. B5187150
CAS RN: 64920-20-3
M. Wt: 344.3 g/mol
InChI Key: IGEDVNBXZOPMBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-hydroxy-1-naphthyl)-3-nitrobenzenesulfonamide, also known as SN-38, is a potent topoisomerase I inhibitor that has been extensively studied in the field of cancer research. This compound is a derivative of irinotecan, a widely used chemotherapeutic agent, and has shown promising results in preclinical and clinical trials.

Mechanism of Action

N-(4-hydroxy-1-naphthyl)-3-nitrobenzenesulfonamide exerts its antitumor activity by inhibiting the activity of topoisomerase I, an enzyme that is essential for DNA replication and transcription. Topoisomerase I cleaves the DNA strand, allowing the DNA to unwind and replicate. N-(4-hydroxy-1-naphthyl)-3-nitrobenzenesulfonamide binds to the topoisomerase I-DNA complex and stabilizes it, preventing the re-ligation of the DNA strand and leading to the accumulation of DNA breaks. This ultimately leads to cell death and tumor regression.
Biochemical and Physiological Effects:
N-(4-hydroxy-1-naphthyl)-3-nitrobenzenesulfonamide has been shown to have both biochemical and physiological effects on tumor cells. Biochemically, N-(4-hydroxy-1-naphthyl)-3-nitrobenzenesulfonamide inhibits the activity of topoisomerase I and causes the accumulation of DNA breaks, leading to cell death. Physiologically, N-(4-hydroxy-1-naphthyl)-3-nitrobenzenesulfonamide has been shown to induce apoptosis, inhibit angiogenesis, and modulate the immune response. N-(4-hydroxy-1-naphthyl)-3-nitrobenzenesulfonamide has also been shown to have a broad range of pharmacokinetic and pharmacodynamic effects, including metabolism, distribution, and elimination.

Advantages and Limitations for Lab Experiments

N-(4-hydroxy-1-naphthyl)-3-nitrobenzenesulfonamide has several advantages and limitations for lab experiments. One advantage is its potent antitumor activity, which allows for the evaluation of its efficacy as a chemotherapeutic agent. Another advantage is its well-defined mechanism of action, which allows for the study of the molecular pathways involved in tumor growth and progression. However, N-(4-hydroxy-1-naphthyl)-3-nitrobenzenesulfonamide also has several limitations, including its low solubility, poor stability, and potential toxicity. These limitations must be taken into consideration when designing experiments using N-(4-hydroxy-1-naphthyl)-3-nitrobenzenesulfonamide.

Future Directions

There are several future directions for research on N-(4-hydroxy-1-naphthyl)-3-nitrobenzenesulfonamide. One direction is the development of novel formulations of N-(4-hydroxy-1-naphthyl)-3-nitrobenzenesulfonamide that improve its solubility and stability. Another direction is the identification of biomarkers that predict the response to N-(4-hydroxy-1-naphthyl)-3-nitrobenzenesulfonamide and guide its clinical use. Additionally, the combination of N-(4-hydroxy-1-naphthyl)-3-nitrobenzenesulfonamide with other chemotherapeutic agents or immunotherapies may enhance its antitumor activity and reduce its toxicity. Finally, the use of N-(4-hydroxy-1-naphthyl)-3-nitrobenzenesulfonamide in combination with targeted therapies that inhibit specific molecular pathways involved in tumor growth and progression may lead to the development of personalized cancer treatments.

Synthesis Methods

The synthesis of N-(4-hydroxy-1-naphthyl)-3-nitrobenzenesulfonamide involves the conversion of irinotecan, a prodrug, to its active metabolite. This process is achieved by the enzymatic cleavage of the carbamate group on irinotecan by carboxylesterase 1 (CES1) in the liver and intestinal epithelium. The resulting N-(4-hydroxy-1-naphthyl)-3-nitrobenzenesulfonamide is then glucuronidated by UDP-glucuronosyltransferase 1A1 (UGT1A1) and excreted in the bile. The synthesis of N-(4-hydroxy-1-naphthyl)-3-nitrobenzenesulfonamide can also be achieved through chemical modification of irinotecan or by total synthesis.

Scientific Research Applications

N-(4-hydroxy-1-naphthyl)-3-nitrobenzenesulfonamide has been extensively studied in the field of cancer research due to its potent antitumor activity. It has been shown to inhibit the growth of various tumor cell lines, including colorectal, lung, breast, and ovarian cancer. N-(4-hydroxy-1-naphthyl)-3-nitrobenzenesulfonamide has also been used in preclinical and clinical trials to evaluate its efficacy and safety as a chemotherapeutic agent. In addition, N-(4-hydroxy-1-naphthyl)-3-nitrobenzenesulfonamide has been used as a tool compound to study the mechanism of action of topoisomerase I inhibitors.

properties

IUPAC Name

N-(4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O5S/c19-16-9-8-15(13-6-1-2-7-14(13)16)17-24(22,23)12-5-3-4-11(10-12)18(20)21/h1-10,17,19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGEDVNBXZOPMBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2O)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30386425
Record name Benzenesulfonamide, N-(4-hydroxy-1-naphthalenyl)-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenesulfonamide, N-(4-hydroxy-1-naphthalenyl)-3-nitro-

CAS RN

64920-20-3
Record name Benzenesulfonamide, N-(4-hydroxy-1-naphthalenyl)-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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